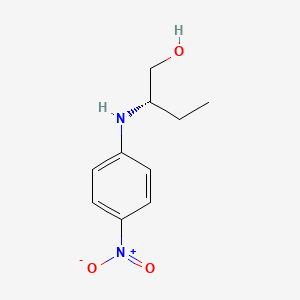

(S)-2-(4-Nitrophenylamino)butan-1-ol

Description

Significance of Chiral Beta-Amino Alcohols in Contemporary Organic Synthesis and Catalysis

Chiral β-amino alcohols are a class of organic compounds that feature both an amino group and a hydroxyl group attached to adjacent carbon atoms, with at least one of these carbons being a stereocenter. This structural motif is of paramount importance in modern organic chemistry. These compounds are not only found in the core structure of numerous natural products and pharmaceuticals but are also pivotal as chiral building blocks, auxiliaries, and ligands in asymmetric catalysis. globethesis.comnih.gov

The utility of chiral β-amino alcohols stems from their bifunctional nature. The presence of both a Lewis basic amino group and a Brønsted acidic hydroxyl group allows them to coordinate to metal centers in a bidentate fashion, forming stable five-membered chelate rings. When these ligands are enantiomerically pure, they can create a chiral environment around a metal catalyst, enabling the stereoselective synthesis of a desired product enantiomer. This has profound implications in the pharmaceutical industry, where the therapeutic activity of a drug is often associated with a single enantiomer.

Furthermore, chiral β-amino alcohols serve as valuable synthons, which are molecular fragments used as starting materials for the synthesis of more complex molecules. Their functional groups can be readily modified, making them versatile intermediates in the construction of complex targets. nih.gov The development of efficient synthetic methods for accessing enantiopure β-amino alcohols, such as asymmetric hydrogenation, aminohydroxylation, or the ring-opening of epoxides, remains an active area of research. mdpi.comresearchgate.net

Overview of (S)-2-(4-Nitrophenylamino)butan-1-ol: Structural Characteristics and Stereochemical Importance

This compound is a specific derivative within the broader class of chiral β-amino alcohols. Its structure is characterized by a four-carbon butanol backbone. A primary alcohol (hydroxyl group) is located at the C1 position, while a secondary amine is at the C2 position. This amine is substituted with a 4-nitrophenyl group, which is a benzene (B151609) ring substituted with a nitro group at the para position.

Structural Details:

Backbone: Butane

Functional Groups:

Primary alcohol (-CH₂OH) at C1

Secondary amine (-NH-) at C2

Substituents:

Ethyl group at C2

4-Nitrophenyl group on the amine nitrogen

Chirality: The C2 carbon is a stereocenter.

The stereochemical designation "(S)" refers to the absolute configuration at the C2 chiral center, as defined by the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement of the substituents around the C2 carbon is crucial. In asymmetric synthesis, the precise stereochemistry of a chiral ligand or auxiliary dictates the stereochemical outcome of the reaction. The (S)-configuration of this molecule means it will induce the formation of a specific enantiomer of the product when used as a catalyst or directing group, which would be opposite to the product formed if its (R)-enantiomer were used. The presence of the aromatic 4-nitrophenyl group can also influence its catalytic activity through electronic and steric effects.

Below are the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₄N₂O₃ |

| IUPAC Name | This compound |

| Molecular Weight | 210.23 g/mol |

| Chiral Center | C2 |

| Configuration | (S) |

Historical Context and Current Academic Research Trajectories Related to this compound

The historical development of compounds like this compound is intrinsically linked to the broader history of asymmetric catalysis. The foundational work on chiral ligands in the mid-20th century paved the way for the development of a vast library of chiral molecules, including derivatives of simple amino alcohols like (S)-2-aminobutan-1-ol. sigmaaldrich.com The parent compound, (S)-2-aminobutan-1-ol, is a well-known and commercially available building block used in the synthesis of pharmaceuticals, such as the antibacterial agent ethambutol (B1671381). sigmaaldrich.com The modification of such simple chiral molecules by adding substituents like the 4-nitrophenyl group is a common strategy to fine-tune the steric and electronic properties of potential catalysts or synthetic intermediates.

Current academic research continues to explore the synthesis and application of novel chiral β-amino alcohol derivatives. The primary trajectory for this class of compounds is their use as ligands in metal-catalyzed asymmetric reactions. globethesis.comnih.gov Research focuses on several key areas:

Development of Novel Ligands: Synthesizing new β-amino alcohol derivatives with varied substituents to improve enantioselectivity, catalytic activity, and substrate scope in reactions like asymmetric transfer hydrogenation, alkylation, and Henry reactions. mdpi.comresearchgate.net

Immobilization on Solid Supports: Anchoring chiral amino alcohol catalysts to polymers or other solid supports. nih.gov This facilitates catalyst recovery and reuse, making industrial processes more economical and environmentally friendly.

Application in Total Synthesis: Employing these chiral building blocks in the stereoselective synthesis of complex natural products and active pharmaceutical ingredients.

While this compound itself is not a widely cited compound in the scientific literature, it represents a logical extension of established principles in catalyst design. Its structure embodies the key features of a potentially effective chiral ligand, and its study would fall within the ongoing academic pursuit of new and more efficient tools for asymmetric synthesis.

Structure

3D Structure

Properties

CAS No. |

572923-31-0 |

|---|---|

Molecular Formula |

C10H14N2O3 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

(2S)-2-(4-nitroanilino)butan-1-ol |

InChI |

InChI=1S/C10H14N2O3/c1-2-8(7-13)11-9-3-5-10(6-4-9)12(14)15/h3-6,8,11,13H,2,7H2,1H3/t8-/m0/s1 |

InChI Key |

HWFULSRWSFXIFQ-QMMMGPOBSA-N |

Isomeric SMILES |

CC[C@@H](CO)NC1=CC=C(C=C1)[N+](=O)[O-] |

Canonical SMILES |

CCC(CO)NC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for S 2 4 Nitrophenylamino Butan 1 Ol and Its Advanced Derivatives

Foundational Synthetic Routes to (S)-2-(4-Nitrophenylamino)butan-1-ol

The construction of this compound can be approached through several fundamental synthetic strategies. These methods focus on the formation of the key carbon-nitrogen bond between the chiral amino alcohol backbone and the nitrophenyl group, or the stereoselective creation of the chiral center itself.

Nucleophilic Aromatic Substitution Strategies for Amino Alcohol Synthesis

Nucleophilic aromatic substitution (SNAr) is a powerful and widely employed method for the formation of aryl-amine bonds. This reaction is particularly effective when the aromatic ring is activated by strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a suitable leaving group.

The synthesis of this compound via an SNAr reaction involves the coupling of enantiomerically pure (S)-2-aminobutan-1-ol with an activated 4-nitrophenyl derivative. A common substrate for this reaction is 1-fluoro-4-nitrobenzene (B44160), where the fluoride (B91410) ion serves as an excellent leaving group due to the high electronegativity of fluorine, which enhances the electrophilicity of the ipso-carbon.

The general reaction mechanism proceeds via a two-step addition-elimination pathway. The amine nucleophile, (S)-2-aminobutan-1-ol, attacks the carbon atom bearing the leaving group on the 4-nitrophenyl ring. This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is particularly stabilized by the para-nitro group. In the subsequent step, the leaving group (e.g., fluoride) is eliminated, restoring the aromaticity of the ring and yielding the final product, this compound. The reaction is typically carried out in the presence of a base to neutralize the acid generated and to facilitate the nucleophilic attack.

A key advantage of this method is that the stereochemistry at the chiral center of (S)-2-aminobutan-1-ol is preserved throughout the reaction, as the substitution occurs at the aromatic ring and does not involve the chiral carbon. The availability of enantiopure (S)-2-aminobutan-1-ol, a known intermediate in the synthesis of the antituberculosis drug ethambutol (B1671381), makes this a viable and direct route. acgpubs.orgresearchgate.net

Table 1: Key Features of Nucleophilic Aromatic Substitution for this compound Synthesis

| Feature | Description |

| Reactants | (S)-2-aminobutan-1-ol and 1-fluoro-4-nitrobenzene (or other 4-nitrohalobenzene) |

| Mechanism | Addition-Elimination (SNAr) |

| Key Intermediate | Meisenheimer complex |

| Stereochemistry | Retention of configuration at the chiral center |

| Driving Force | Aromatic ring activation by the para-nitro group |

| Typical Conditions | Polar aprotic solvent, presence of a non-nucleophilic base |

Stereocontrolled Reductive Amination Approaches for this compound Synthesis

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. A stereocontrolled version of this reaction can be employed to produce chiral amines. In the context of synthesizing this compound, a direct approach would involve the reductive amination of a suitable keto-alcohol precursor, 1-hydroxybutan-2-one (B1215904), with 4-nitroaniline.

This one-pot reaction typically proceeds through the initial formation of an imine or enamine intermediate from the condensation of the ketone and the amine. This intermediate is then reduced in situ to the corresponding amine. The stereochemical outcome of the reaction is determined by the facial selectivity of the hydride attack on the imine intermediate. To achieve the desired (S)-configuration, a chiral reducing agent or a chiral catalyst is necessary to direct the hydride delivery to one face of the prochiral C=N double bond.

While this direct approach is conceptually straightforward, achieving high stereocontrol can be challenging and often requires careful optimization of the catalyst, reducing agent, and reaction conditions.

An alternative, and often more stereoselective, two-step approach involves the biocatalytic reductive amination of 1-hydroxybutan-2-one to first produce the enantiopure intermediate, (S)-2-aminobutan-1-ol. This highly stereoselective transformation can be achieved with exceptional enantiomeric excess (>99% ee) using engineered amine dehydrogenases (AmDHs). nih.gov The resulting (S)-2-aminobutan-1-ol can then be subjected to a nucleophilic aromatic substitution reaction as described in the previous section to yield the final product. This chemoenzymatic strategy combines the high stereoselectivity of biocatalysis with the efficiency of a classical chemical transformation.

Chemoenzymatic and Biocatalytic Pathways Towards Chiral Amino Alcohols

Chemoenzymatic and purely biocatalytic methods offer green and highly selective alternatives for the synthesis of chiral amino alcohols, which are key precursors to this compound. These methods leverage the inherent chirality and high specificity of enzymes to produce enantiomerically pure compounds.

One of the most effective biocatalytic routes to (S)-2-aminobutan-1-ol is the asymmetric reductive amination of 1-hydroxybutan-2-one. Engineered amine dehydrogenases (AmDHs) have been shown to catalyze this reaction with excellent conversion and enantioselectivity. For instance, an engineered AmDH derived from a leucine (B10760876) dehydrogenase from Sporosarcina psychrophila (SpAmDH) has been optimized through directed evolution to effectively catalyze the synthesis of (S)-2-aminobutan-1-ol with over 99% enantiomeric excess. nih.gov In preparative-scale reactions, high conversions (91-99%) have been achieved, demonstrating the industrial viability of this approach. nih.gov

Another biocatalytic strategy is the kinetic resolution of racemic 2-aminobutan-1-ol (B80463). In this process, an enzyme, typically a lipase (B570770), selectively acylates one enantiomer of the racemic mixture, leaving the other enantiomer unreacted and thus enantiomerically enriched. For example, a chemo-enzymatic method for the preparation of (S,S)-ethambutol utilizes the enantioselective acylation of racemic (±)-N-carbobenzoxy-2-amino-butan-1-ol in the presence of a lipase to resolve the enantiomers. researchgate.net The unreacted (S)-enantiomer can then be isolated and deprotected to yield enantiopure (S)-2-aminobutan-1-ol.

Furthermore, whole-cell biocatalysis has been explored for the production of (S)-2-aminobutan-1-ol. For instance, Saccharomyces cerevisiae (baker's yeast) has been engineered to produce (S)-2-aminobutan-1-ol from L-threonine, a readily available amino acid. nih.gov This metabolic engineering approach offers a sustainable route to this valuable chiral building block.

Table 2: Comparison of Biocatalytic Methods for (S)-2-aminobutan-1-ol Synthesis

| Method | Enzyme/Organism | Substrate | Key Advantages |

| Asymmetric Reductive Amination | Engineered Amine Dehydrogenase (AmDH) | 1-hydroxybutan-2-one | High enantioselectivity (>99% ee), high conversion, direct synthesis |

| Kinetic Resolution | Lipase | Racemic 2-aminobutan-1-ol derivative | Effective for separating enantiomers, can achieve high optical purity |

| Whole-Cell Biocatalysis | Engineered Saccharomyces cerevisiae | L-threonine | Utilizes a renewable feedstock, sustainable production |

Asymmetric Synthesis of Enantiopure this compound

Application of Chiral Auxiliaries in the Synthesis of this compound Precursors

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. Evans' oxazolidinone auxiliaries are among the most reliable and widely used for the asymmetric synthesis of β-amino alcohols. wikipedia.org

The synthesis of a precursor to (S)-2-aminobutan-1-ol can be achieved through a diastereoselective alkylation of a chiral glycine (B1666218) enolate equivalent. For example, an N-acylated Evans oxazolidinone can be deprotonated to form a chiral enolate. The subsequent alkylation of this enolate with an ethyl halide would proceed with high diastereoselectivity, controlled by the steric hindrance of the chiral auxiliary. The ethyl group would add to the face of the enolate opposite to the bulky substituent on the oxazolidinone ring.

Following the alkylation, the chiral auxiliary can be cleaved under mild conditions, for example, by reduction with a hydride reagent, to yield the corresponding chiral amino alcohol precursor. This approach allows for the predictable and controlled introduction of the stereocenter at the C2 position.

Another class of effective chiral auxiliaries for the synthesis of β-amino alcohols are those derived from pseudoephedrine. wikipedia.org Similar to Evans auxiliaries, pseudoephedrine can be converted to an amide, and the subsequent enolate alkylation proceeds with high diastereoselectivity. The auxiliary can then be removed to provide the enantiomerically enriched product.

Table 3: Chiral Auxiliaries in the Asymmetric Synthesis of Amino Alcohol Precursors

| Chiral Auxiliary | Key Reaction | Stereocontrol Mechanism |

| Evans' Oxazolidinones | Diastereoselective enolate alkylation | Steric hindrance from the substituent on the oxazolidinone ring directs the approach of the electrophile. |

| Pseudoephedrine | Diastereoselective enolate alkylation | The methyl group on the pseudoephedrine backbone directs the facial selectivity of the alkylation. |

| (S)-Indoline | Diastereoselective addition to hydrazones | Organometallic reagents add to chiral hydrazones with high diastereoselectivity. nih.gov |

Enantioselective Catalytic Methods for Direct Synthesis and Precursor Modifications

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis compared to the use of stoichiometric chiral auxiliaries. A variety of catalytic methods can be envisioned for the synthesis of this compound and its precursors.

One of the most powerful techniques is the asymmetric hydrogenation or transfer hydrogenation of a suitable prochiral ketone. The asymmetric reduction of 1-(4-nitrophenylamino)butan-2-one would directly yield the target molecule. This reaction would require a chiral transition metal catalyst, such as a ruthenium or iridium complex with a chiral ligand (e.g., BINAP derivatives), to facilitate the enantioselective addition of hydrogen to the carbonyl group. The success of this approach hinges on the ability of the catalyst to differentiate between the two prochiral faces of the ketone.

Alternatively, the asymmetric reduction of the precursor ketone, 1-hydroxybutan-2-one, can be achieved with high enantioselectivity using chiral catalysts. nih.govnih.gov For instance, ruthenium complexes with chiral diphosphine and amine-based ligands are highly effective for the asymmetric hydrogenation of ketones. nih.gov The resulting (S)-1,2-butanediol could then be converted to (S)-2-aminobutan-1-ol through established chemical transformations.

Proline-catalyzed asymmetric α-amination of n-butyraldehyde represents another innovative catalytic approach to a precursor of (S)-2-aminobutan-1-ol. researchgate.net This organocatalytic method can establish the chiral amine center with high enantiomeric excess. The resulting α-amino aldehyde can then be reduced to the desired amino alcohol.

Table 4: Enantioselective Catalytic Approaches to (S)-2-aminobutan-1-ol and its Analogs

| Catalytic Method | Catalyst Type | Substrate | Product | Enantioselectivity |

| Asymmetric Hydrogenation | Chiral Ru- or Ir-complexes | 1-hydroxybutan-2-one | (S)-1,2-butanediol | High ee reported for similar ketones nih.gov |

| Asymmetric Transfer Hydrogenation | Chiral Ru-diamine complexes | 1-hydroxybutan-2-one | (S)-1,2-butanediol | Generally high ee |

| Proline-catalyzed α-amination | L-Proline (organocatalyst) | n-butyraldehyde | (S)-2-aminobutanal | High ee (e.g., 99% for ethambutol synthesis) researchgate.net |

Strategic Functionalization and Derivatization Pathways of this compound

The chemical architecture of this compound allows for selective modifications at the amine, hydroxyl, and nitrophenyl groups. The reactivity of each site can be controlled by the appropriate choice of reagents and reaction conditions, enabling the synthesis of a diverse library of derivatives.

Chemical Transformations at the Amine Moiety

The secondary amine group in this compound is a nucleophilic center that can readily undergo acylation and alkylation reactions. These transformations are fundamental in peptide chemistry and the synthesis of complex organic molecules.

N-Acylation:

N-acylation of the secondary amine introduces an amide functionality, which can alter the electronic and steric properties of the molecule. This reaction is typically carried out using acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct.

Table 1: N-Acylation Reactions of this compound

| Acylating Agent | Base | Solvent | Product |

|---|---|---|---|

| Acetyl chloride | Triethylamine | Dichloromethane | (S)-N-(1-hydroxybutan-2-yl)-N-(4-nitrophenyl)acetamide |

| Benzoyl chloride | Pyridine | Tetrahydrofuran | (S)-N-(1-hydroxybutan-2-yl)-N-(4-nitrophenyl)benzamide |

N-Alkylation:

N-alkylation introduces an additional alkyl or aryl group to the amine nitrogen. This can be achieved through reactions with alkyl halides or via reductive amination. Ruthenium-catalyzed N-alkylation of anilines with alcohols presents a greener alternative to traditional methods. These modifications can significantly impact the basicity and lipophilicity of the resulting tertiary amine.

Table 2: N-Alkylation Reactions of this compound

| Alkylating Agent | Catalyst/Method | Solvent | Product |

|---|---|---|---|

| Methyl iodide | Potassium carbonate | Acetonitrile | (S)-N-methyl-N-(4-nitrophenyl)butan-2-amine-1-ol |

| Benzyl bromide | Sodium hydride | Dimethylformamide | (S)-N-benzyl-N-(4-nitrophenyl)butan-2-amine-1-ol |

Chemical Transformations at the Hydroxyl Group

The primary hydroxyl group is another key site for functionalization, allowing for the formation of esters and ethers. These transformations can modulate the polarity and biological activity of the parent compound.

O-Acylation (Esterification):

Esterification of the primary hydroxyl group is commonly achieved by reaction with carboxylic acids, acyl chlorides, or acid anhydrides. Acid catalysts, such as sulfuric acid, are often employed when using carboxylic acids. The resulting esters are valuable intermediates in organic synthesis.

Table 3: O-Acylation Reactions of this compound

| Acylating Agent | Catalyst | Solvent | Product |

|---|---|---|---|

| Acetic acid | Sulfuric acid | Toluene | (S)-2-(4-nitrophenylamino)butyl acetate |

| Propionyl chloride | Pyridine | Dichloromethane | (S)-2-(4-nitrophenylamino)butyl propionate |

O-Alkylation (Etherification):

The formation of ethers from the hydroxyl group can be accomplished through various methods, including the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Table 4: O-Alkylation Reactions of this compound

| Alkylating Agent | Base | Solvent | Product |

|---|---|---|---|

| Methyl iodide | Sodium hydride | Tetrahydrofuran | (S)-1-methoxy-N-(4-nitrophenyl)butan-2-amine |

| Ethyl bromide | Potassium tert-butoxide | Dimethylformamide | (S)-1-ethoxy-N-(4-nitrophenyl)butan-2-amine |

Modifications of the Nitrophenyl Substituent

The nitro group on the phenyl ring is a versatile functional group that can be readily transformed into other functionalities, most notably an amino group. This transformation dramatically alters the electronic properties of the aromatic ring and opens up further avenues for derivatization.

Reduction of the Nitro Group:

The reduction of the aromatic nitro group to a primary amine is a common and important transformation. This can be achieved using a variety of reducing agents, with catalytic hydrogenation being one of the most efficient and clean methods. Other reagents such as metals in acidic media (e.g., Fe/HCl, Sn/HCl) are also widely used. The resulting aminophenyl derivative is a key intermediate for the synthesis of dyes, pharmaceuticals, and other fine chemicals.

Table 5: Reduction of the Nitro Group of this compound

| Reducing Agent | Catalyst/Conditions | Solvent | Product |

|---|---|---|---|

| H₂ | Palladium on Carbon (Pd/C) | Ethanol | (S)-2-(4-aminophenylamino)butan-1-ol |

| H₂ | Raney Nickel | Methanol | (S)-2-(4-aminophenylamino)butan-1-ol |

| Iron (Fe) powder | Hydrochloric acid | Ethanol/Water | (S)-2-(4-aminophenylamino)butan-1-ol |

The resulting (S)-2-(4-aminophenylamino)butan-1-ol, with its newly formed primary aromatic amine, can undergo a host of subsequent reactions, including diazotization followed by Sandmeyer or related reactions, acylation, and alkylation, further expanding the library of accessible derivatives.

Advanced Spectroscopic and Structural Characterization of S 2 4 Nitrophenylamino Butan 1 Ol

Comprehensive Vibrational Spectroscopy for Structural Elucidation (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, offers profound insights into the functional groups and bonding arrangements within a molecule.

For (S)-2-(4-Nitrophenylamino)butan-1-ol, the FT-IR spectrum provides characteristic absorption bands that confirm the presence of its key functional moieties. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the primary alcohol group, with its breadth suggesting intermolecular hydrogen bonding in the condensed phase. The N-H stretching vibration of the secondary amine is also expected in this region, often appearing as a sharper peak.

The aromatic C-H stretching vibrations of the nitrophenyl group are typically observed around 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the butyl chain appear in the 2850-2960 cm⁻¹ range. The presence of the nitro group (NO₂) is confirmed by strong, characteristic asymmetric and symmetric stretching bands, typically found near 1500-1530 cm⁻¹ and 1340-1360 cm⁻¹, respectively. The C-N stretching vibration of the amine and the C-O stretching of the alcohol functional group also provide distinct signals in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy complements the FT-IR data. While the O-H and N-H stretches are often weak in Raman spectra, the aromatic ring vibrations and the symmetric stretch of the nitro group typically produce strong Raman signals, aiding in the structural confirmation. For instance, the characteristic Raman peaks for p-nitrophenol, a related structure, are observed at 1333 cm⁻¹ and 1167 cm⁻¹, which can be correlated to the vibrations within the 4-nitrophenylamino moiety. spectroscopyonline.com

Table 1: Key FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Alcohol (O-H) | Stretching | 3200-3600 (broad) |

| Amine (N-H) | Stretching | 3300-3500 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-2960 |

| Nitro (NO₂) | Asymmetric Stretching | 1500-1530 |

| Nitro (NO₂) | Symmetric Stretching | 1340-1360 |

| Amine (C-N) | Stretching | 1250-1350 |

| Alcohol (C-O) | Stretching | 1000-1260 |

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound reveals distinct signals for each non-equivalent proton. The aromatic protons of the 4-nitrophenyl group typically appear as two doublets in the downfield region (around 6.5-8.2 ppm) due to the strong electron-withdrawing effect of the nitro group. The proton attached to the nitrogen (N-H) would also be in this region and its identity can be confirmed by D₂O exchange. The protons of the butanol backbone appear more upfield. The two protons of the CH₂OH group would be diastereotopic and could appear as a complex multiplet. The proton at the chiral center (C2) would also give a multiplet due to coupling with neighboring protons. The ethyl group attached to the chiral center would show a multiplet for the CH₂ group and a triplet for the terminal CH₃ group.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. The aromatic carbons of the nitrophenyl ring will appear in the 110-150 ppm range, with the carbon bearing the nitro group being the most downfield. The carbon attached to the amino group will also be significantly shifted. The carbons of the butanol chain will be found in the upfield region. The carbon bearing the hydroxyl group (C1) would be in the 60-70 ppm range, while the chiral carbon (C2) would be in a similar region. The remaining two carbons of the ethyl group will have chemical shifts characteristic of aliphatic carbons.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in assigning the ¹H and ¹³C signals unambiguously. A COSY spectrum would show correlations between protons that are coupled to each other, helping to trace the connectivity of the butanol chain. An HSQC spectrum correlates each proton with the carbon to which it is directly attached, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to NO₂) | ~8.1 (d) | ~126 |

| Aromatic CH (meta to NO₂) | ~6.7 (d) | ~112 |

| Aromatic C-NO₂ | - | ~139 |

| Aromatic C-NH | - | ~153 |

| N-H | Variable | - |

| C1-H₂ | ~3.6-3.8 (m) | ~65 |

| C2-H | ~3.8-4.0 (m) | ~58 |

| C3-H₂ | ~1.5-1.7 (m) | ~25 |

| C4-H₃ | ~0.9 (t) | ~10 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₁₄N₂O₃), the expected molecular weight is approximately 210.23 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 210. The fragmentation pattern would provide valuable structural clues. Common fragmentation pathways for this molecule would include:

Loss of a water molecule: A peak at M-18 (m/z 192) would be expected due to the loss of H₂O from the alcohol group. libretexts.org

Alpha-cleavage: Cleavage of the bond adjacent to the oxygen or nitrogen atom is common. For instance, cleavage of the C1-C2 bond could lead to a fragment corresponding to [CH₂OH]⁺ at m/z 31, a characteristic peak for primary alcohols. whitman.edu

Cleavage of the C-N bond: Fragmentation at the C-N bond could result in ions corresponding to the nitrophenylamino group or the butanol fragment.

Loss of the nitro group: A peak corresponding to M-46 (loss of NO₂) might be observed.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

| 210 | [C₁₀H₁₄N₂O₃]⁺ (Molecular Ion) |

| 192 | [M - H₂O]⁺ |

| 180 | [M - CH₂O]⁺ |

| 164 | [M - NO₂]⁺ |

| 138 | [C₆H₆NO₂]⁺ (Nitrophenylamino fragment) |

| 73 | [C₄H₉O]⁺ (Butanol fragment) |

| 31 | [CH₂OH]⁺ |

Electronic Absorption (UV-Vis) and Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 4-nitrophenylamino moiety contains a chromophore that will absorb UV-visible light. Typically, p-nitroaniline derivatives show two main absorption bands. An intense band at shorter wavelengths (around 220-250 nm) corresponds to a π→π* transition of the benzene (B151609) ring, and a less intense band at longer wavelengths (around 350-400 nm) is attributed to an intramolecular charge transfer (ICT) from the amino group to the nitro group. researchgate.netresearchgate.net The exact position and intensity of these bands can be influenced by the solvent polarity.

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. nthu.edu.twlibretexts.org It measures the differential absorption of left and right circularly polarized light. Since this compound possesses a chiral center, it is expected to be CD active. The CD spectrum will show positive or negative Cotton effects in the regions where the chromophores absorb light. The sign and magnitude of the Cotton effects are directly related to the absolute configuration of the chiral center and the conformation of the molecule in solution. This technique is particularly valuable for confirming the enantiomeric purity and studying conformational changes of the molecule. harvard.edu

X-ray Crystallography for Absolute Configuration Assignment and Solid-State Structural Analysis

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray crystallography. This technique can provide precise information about bond lengths, bond angles, and the absolute configuration of a chiral molecule.

For this compound, a successful crystallographic analysis would yield a detailed molecular structure, confirming the connectivity of all atoms. Crucially, by using anomalous dispersion, the absolute configuration of the chiral center at C2 can be unambiguously determined as (S). Furthermore, the crystal structure would reveal the conformation of the molecule in the solid state, including the torsion angles of the butanol chain and the orientation of the nitrophenyl group. It would also provide insights into the intermolecular interactions, such as hydrogen bonding involving the alcohol and amine groups, which dictate the crystal packing.

Computational and Theoretical Investigations of S 2 4 Nitrophenylamino Butan 1 Ol

Quantum Chemical Calculations (Density Functional Theory, Ab Initio) on Electronic Structure and Stability

No specific Density Functional Theory (DFT) or ab initio calculations detailing the electronic structure and stability of (S)-2-(4-Nitrophenylamino)butan-1-ol were found. Such studies would typically involve using quantum chemical methods to calculate properties like molecular orbital energies (HOMO-LUMO gap), electron density distribution, and thermodynamic stability. researchgate.netnih.govaps.org These calculations are fundamental to understanding the molecule's reactivity and behavior. nih.gov

Conformational Analysis and Exploration of Energy Landscapes

There is no available research on the conformational analysis or the exploration of the potential energy landscape for this compound. A conformational analysis would identify the most stable three-dimensional shapes (conformers) of the molecule by systematically rotating its single bonds and calculating the corresponding energy. researchgate.netnih.gov This process helps in understanding how the molecule's shape influences its properties and interactions.

Molecular Modeling of Intermolecular Interactions (e.g., with Metal Centers for Catalysis)

Specific molecular modeling studies on the intermolecular interactions of this compound, particularly with metal centers for catalysis, are not available. This type of investigation is crucial for designing catalysts, as it helps elucidate how the molecule might bind to a metal ion and influence a chemical reaction. nih.govmdpi.commdpi.com Computational models can predict binding energies and geometries within a catalytic complex.

Computational Elucidation of Reaction Mechanisms Involving this compound

No computational studies elucidating reaction mechanisms that involve this compound were identified. Theoretical chemistry plays a vital role in mapping out the step-by-step pathways of chemical reactions, identifying transition states, and calculating activation energies, which provides insight into reaction kinetics and feasibility. nih.govnih.gov

Theoretical Prediction of Spectroscopic Parameters and Validation

There are no published theoretical predictions of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound. researchgate.net Computational methods are frequently used to calculate these parameters, which can then be compared with experimental data to confirm the molecule's structure and provide a deeper understanding of its spectroscopic features. nih.govresearchgate.netresearchgate.net

Applications of S 2 4 Nitrophenylamino Butan 1 Ol in Asymmetric Catalysis and Organic Synthesis

Design and Synthesis of Chiral Ligands and Organocatalysts Based on the (S)-2-(4-Nitrophenylamino)butan-1-ol Scaffold

The design of effective chiral ligands and organocatalysts is a cornerstone of asymmetric synthesis. The this compound scaffold offers a robust framework for the development of such catalysts due to its stereochemically defined center and functional groups that can be readily modified.

The synthesis of ligands based on this scaffold often involves the derivatization of the amino and hydroxyl functionalities. For instance, the hydroxyl group can be converted into a phosphite, phosphinite, or other phosphorus-containing group to create P,N-ligands. These ligands are particularly effective in transition metal-catalyzed reactions, where the nitrogen and phosphorus atoms can coordinate to the metal center, creating a chiral environment that influences the stereochemical outcome of the reaction.

Similarly, the amino group can be functionalized to generate bifunctional organocatalysts. For example, the incorporation of a thiourea (B124793) moiety can lead to catalysts capable of activating substrates through hydrogen bonding, while the tertiary amine, if generated, can act as a Brønsted base. The modular nature of these syntheses allows for the fine-tuning of the steric and electronic properties of the resulting catalysts to optimize their performance in specific asymmetric reactions. The general principle behind the design of many chiral ligands is to create a C2-symmetric or a non-symmetrical structure that can effectively control the approach of the substrate to the catalytic center.

While specific examples detailing the synthesis of ligands directly from this compound are not extensively documented in readily available literature, the synthetic strategies employed for analogous amino alcohols are well-established and directly applicable. These strategies typically involve protection of one functional group while the other is being modified, followed by deprotection and further derivatization.

Role of this compound in Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a powerful tool for the synthesis of enantiomerically enriched compounds. Chiral ligands derived from scaffolds like this compound can play a crucial role in the success of these reactions. When complexed with transition metals such as iridium, rhodium, or ruthenium, these ligands can form highly effective and selective catalysts for the reduction of prochiral olefins, ketones, and imines.

The enantioselectivity in these reactions is dictated by the chiral environment created by the ligand around the metal center. The substituents on the ligand can create steric hindrance that favors the binding of the substrate in a specific orientation, leading to the preferential formation of one enantiomer of the product. The electronic properties of the ligand, influenced by groups like the 4-nitrophenyl substituent, can also impact the activity and selectivity of the catalyst.

Although direct research citing the use of catalysts derived from this compound in asymmetric hydrogenation is sparse, the structural motif is analogous to those found in well-established ligands for this purpose. For instance, P,N-ligands are known to be highly effective in the iridium-catalyzed hydrogenation of unfunctionalized olefins. It is plausible that ligands derived from the title compound would exhibit similar catalytic activity and selectivity.

| Substrate Type | Metal Catalyst | Potential Ligand Type | Expected Outcome |

| Prochiral Olefins | Iridium, Rhodium | Chiral P,N-ligands | Enantioenriched alkanes |

| Prochiral Ketones | Ruthenium, Rhodium | Chiral diamine or amino alcohol derivatives | Enantioenriched secondary alcohols |

| Prochiral Imines | Iridium, Palladium | Chiral phosphine (B1218219) or diamine ligands | Enantioenriched amines |

This table represents potential applications based on the structural features of this compound and established principles in asymmetric hydrogenation.

Utilization in Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Mannich-type)

Asymmetric carbon-carbon bond forming reactions are fundamental in organic synthesis for the construction of complex molecular architectures. Organocatalysts and metal complexes bearing chiral ligands derived from this compound have the potential to be effective in promoting these transformations with high stereocontrol.

In asymmetric aldol reactions, bifunctional organocatalysts possessing both a hydrogen-bond donor (like a thiourea) and a Brønsted base (the amino group) can co-activate the nucleophile (a ketone or aldehyde) and the electrophile (an aldehyde), facilitating the reaction and controlling the stereochemistry of the newly formed stereocenters.

Similarly, in asymmetric Mannich-type reactions, these catalysts can activate the imine electrophile through hydrogen bonding while simultaneously forming a chiral enamine from the ketone or aldehyde nucleophile. This dual activation mode is crucial for achieving high yields and enantioselectivities. The specific structure of the catalyst, including the steric bulk and electronic nature of the substituents on the this compound scaffold, would be critical in determining the outcome of the reaction.

While the direct application of catalysts derived from this compound in these specific reactions is not prominently reported, the underlying principles of organocatalysis strongly suggest their potential utility.

| Reaction Type | Catalyst Type | Mode of Activation | Potential Product |

| Aldol Reaction | Bifunctional Organocatalyst | Hydrogen bonding and Brønsted base | Chiral β-hydroxy carbonyl compounds |

| Mannich-type Reaction | Bifunctional Organocatalyst | Hydrogen bonding and enamine formation | Chiral β-amino carbonyl compounds |

This table illustrates the potential roles of catalysts derived from this compound in key C-C bond forming reactions based on established catalytic principles.

Participation in Asymmetric Oxidation and Reduction Processes

Beyond hydrogenation, catalysts derived from this compound could also find application in a broader range of asymmetric oxidation and reduction reactions. For example, chiral ligands based on this scaffold could be used in combination with various metal catalysts to effect the enantioselective epoxidation of olefins, the oxidation of sulfides to chiral sulfoxides, or the reduction of prochiral ketones to chiral alcohols using transfer hydrogenation methodologies.

In asymmetric transfer hydrogenation of ketones, for instance, ruthenium or iridium complexes with chiral amino alcohol-derived ligands can catalyze the transfer of hydrogen from a hydrogen donor (e.g., isopropanol (B130326) or formic acid) to a prochiral ketone, yielding an enantiomerically enriched secondary alcohol. The nitrogen and oxygen atoms of the ligand are believed to coordinate to the metal, and the chirality of the ligand backbone directs the hydride transfer to one face of the ketone.

The success of these applications would heavily rely on the specific design of the catalyst and the reaction conditions. The electronic effect of the 4-nitrophenyl group might be particularly influential in oxidation reactions.

Mechanistic Investigations of Catalytic Cycles and Enantioselectivity Control

Understanding the mechanism of a catalytic asymmetric reaction is key to optimizing its performance and to the rational design of new and improved catalysts. For reactions catalyzed by metal complexes of ligands derived from this compound, mechanistic studies would likely focus on identifying the active catalytic species and elucidating the structure of the transition state that determines the enantioselectivity.

Techniques such as NMR spectroscopy, X-ray crystallography of catalyst-substrate complexes, and computational modeling (DFT calculations) would be invaluable in these investigations. For example, in an asymmetric hydrogenation, these studies could reveal how the chiral ligand and the substrate coordinate to the metal center and how this geometry leads to the preferential formation of one enantiomer.

In the case of organocatalyzed reactions, mechanistic studies would aim to understand the non-covalent interactions, such as hydrogen bonding, that are responsible for substrate activation and stereocontrol. The role of the different functional groups on the this compound-derived catalyst would be a central point of these investigations. The understanding gained from such studies would be crucial for the rational design of more efficient and selective catalysts based on this versatile chiral scaffold.

Future Research Perspectives and Unexplored Avenues for S 2 4 Nitrophenylamino Butan 1 Ol

Development of Sustainable and Green Synthetic Methodologies for (S)-2-(4-Nitrophenylamino)butan-1-ol

The pursuit of environmentally benign chemical processes is a cornerstone of contemporary synthetic chemistry. Future research on this compound should prioritize the development of green and sustainable synthetic routes that minimize waste, avoid harsh reagents, and improve atom economy.

Current methods for producing chiral amino alcohols often rely on metal-hydride reducing agents like lithium aluminum hydride (LiAlH4), which are effective but pose safety and disposal challenges. A greener alternative is catalytic hydrogenation, which offers a more efficient and industrially scalable route. An even more advanced and sustainable approach involves biocatalysis. Engineered enzymes, such as amine dehydrogenases (AmDHs), can facilitate the asymmetric reductive amination of α-hydroxy ketones with ammonia (B1221849) as the sole amino donor under mild, aqueous conditions. nih.govfrontiersin.org This enzymatic strategy represents a highly desirable transformation for producing chiral amino alcohols. nih.govfrontiersin.org

Future investigations could focus on a chemoenzymatic synthesis of this compound. For instance, an engineered alcohol dehydrogenase could be used for the asymmetric reduction of a corresponding ketone precursor, offering high enantioselectivity and sustainable reaction conditions. nih.gov

Table 1: Comparison of Potential Synthetic Routes for this compound

| Methodology | Precursors | Key Reagents/Catalysts | Potential Advantages | Research Focus |

|---|---|---|---|---|

| Traditional Reduction | (S)-2-Amino-1-(4-nitrophenyl)butan-1-one | LiAlH4 or NaBH4 | Established methodology | Shift to safer reducing agents like NaBH4 with activators. |

| Catalytic Hydrogenation | 1-(4-Nitrophenylamino)butan-1-one-2-ol | H2, Chiral Metal Catalyst (e.g., Ru, Rh, Pd/C) | High efficiency, scalability, atom economy. | Development of novel, highly selective chiral catalysts. |

| Biocatalytic Reductive Amination | 1-Hydroxybutan-2-one (B1215904) and p-nitroaniline | Engineered Amine Dehydrogenase (AmDH), NADH cofactor | High stereoselectivity, mild aqueous conditions, green process. nih.govfrontiersin.org | Enzyme screening and protein engineering to optimize for the specific substrates. |

| Enzymatic Cascade | Butane-1,2-diol | Alcohol dehydrogenase, Amine dehydrogenase | One-pot synthesis from simple diols, reducing intermediate purification steps. rsc.org | Engineering a compatible multi-enzyme system for the target molecule. |

Exploration of Novel Catalytic Transformations and Expanded Substrate Scope

Chiral 1,2-amino alcohols are valuable ligands and organocatalysts in asymmetric synthesis. nih.gov The unique structure of this compound, with its adjacent amine and alcohol functionalities, makes it an ideal candidate for conversion into more complex chiral ligands, such as bisoxazoline (BOX) and pyridyl-bis(oxazoline) (PyBOX) ligands. nih.gov These ligands are highly effective in a range of metal-catalyzed reactions, including cyclopropanation, Diels-Alder reactions, and conjugate additions.

Future work should explore the synthesis of novel BOX ligands derived from this compound and test their efficacy in asymmetric catalysis. The electron-withdrawing nitro group on the phenyl ring could modulate the electronic properties of the resulting metal complexes, potentially leading to unique reactivity or enhanced selectivity compared to existing ligands.

Furthermore, the compound itself could act as a bifunctional organocatalyst, leveraging both the Brønsted basicity of the amine and the Brønsted acidity of the alcohol. researchgate.net Research into its application in domino Michael-aldol reactions or other cascade processes could reveal novel catalytic activities. researchgate.net

Integration of this compound into Multi-Component and Cascade Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, are powerful tools for building molecular complexity efficiently. nih.gov Amino alcohols are valuable substrates for MCRs, participating in reactions like the Ugi and Passerini reactions to generate peptide-like scaffolds and other complex structures. nih.govacs.org

A significant research avenue would be to utilize this compound as a chiral building block in novel MCRs. For instance, it could serve as the amine component in an Ugi four-component reaction (U-4CR) with an aldehyde, an isocyanide, and a carboxylic acid. This would allow for the rapid, one-pot synthesis of diverse and complex chiral molecules with potential biological activity. nih.gov

Enzymatic cascade reactions also offer a streamlined approach to synthesis. youtube.com A future research direction could involve designing a multi-enzyme, one-pot cascade that uses this compound as an intermediate or a final product, starting from simple precursors. rsc.orgyoutube.com Radical-based cascade reactions, which can form multiple C-C bonds in a single operation, could also be explored to synthesize complex α-amino acid derivatives from this chiral scaffold. nih.gov

Table 2: Proposed Multi-Component Reaction Involving this compound

| Reaction Type | Components | Potential Product Class | Unexplored Aspect |

|---|---|---|---|

| Ugi Four-Component Reaction (U-4CR) | 1. This compound (Amine) 2. Aldehyde (e.g., Formaldehyde) 3. Isocyanide (e.g., tert-Butyl isocyanide) 4. Carboxylic Acid (e.g., Acetic Acid) | Chiral α-acylamino amides | Investigating the influence of the nitrophenyl group and the butanol side chain on reaction efficiency and product properties. |

| Passerini-type Reaction | 1. An isocyanide 2. A carboxylic acid 3. A carbonyl compound derived from the oxidation of the alcohol in the title compound | β-amino alcohols | Exploring the intramolecular version where the amino group participates after an initial reaction at the alcohol-derived carbonyl. nih.gov |

Advanced Spectroscopic Probes and In Situ Monitoring of Reactions Involving this compound

Understanding reaction mechanisms and kinetics is crucial for optimization. Advanced spectroscopic techniques that allow for real-time, in situ monitoring are invaluable. spectroscopyonline.com When this compound is used as a catalyst or reactant in chiral synthesis, its conversion and the enantiomeric excess (ee) of the product could be monitored in real time.

Circular Dichroism (CD) spectroscopy is a powerful tool for this purpose. By forming a complex between the chiral amine and a CD-active probe, it is possible to determine the ee of chiral amines directly in the reaction mixture. acs.org This method relies on the in situ assembly of diastereomeric complexes that produce distinct CD signals. acs.orgresearchgate.net Future research could develop a specific CD-based sensing system to monitor reactions involving this compound, providing rapid feedback on reaction progress and stereoselectivity.

Other techniques like NMR spectroscopy with chiral derivatizing agents can also be employed, although CD spectroscopy often offers higher sensitivity and is suitable for high-throughput screening. rsc.org

Potential in Materials Science and Chiral Recognition Systems

Chirality is a fundamental property that is increasingly being exploited in materials science to create advanced materials with unique optical, electronic, and mechanical properties. chiralpedia.comresearchgate.net Chiral molecules can self-assemble into supramolecular structures, and their handedness can influence everything from the polarization of light to spin selectivity in electronic devices. chiralpedia.comresearchgate.netyale.edu

The structure of this compound is well-suited for incorporation into novel chiral materials. The primary alcohol and secondary amine provide two points for polymerization or grafting onto surfaces. The nitro group can be readily reduced to an amine, providing an additional functional handle for further modification. This could be used to create chiral polymers, chiral metal-organic frameworks (MOFs), or chiral liquid crystals. chiralpedia.com

Another exciting and unexplored avenue is in the field of chiral recognition. researchgate.net Molecules like this compound can be used to create chiral selectors for chromatography or as sensory molecules in enantioselective fluorescent sensors. researchgate.netacs.org The nitrophenyl group is a chromophore, and its interaction with other chiral molecules could lead to changes in fluorescence or UV-Vis absorbance, allowing for the determination of the enantiomeric composition of other substances. acs.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Lithium aluminum hydride (LiAlH4) |

| Sodium borohydride (B1222165) (NaBH4) |

| p-Nitroaniline |

| 1-Hydroxybutan-2-one |

| NADH |

| Butane-1,2-diol |

| Formaldehyde |

| tert-Butyl isocyanide |

Q & A

Q. Mitigation :

- Limit benzaldehyde excess.

- Use in-situ monitoring (e.g., GC-MS) to detect DBAB early.

- Optimize H₂ pressure to suppress hydrogenolysis .

Advanced: How can researchers resolve contradictions in reported yields for similar catalytic hydrogenation reactions?

Answer:

Discrepancies arise from variables like:

- Catalyst Loading : 0.1 vs. 0.02 catalyst/substrate ratios alter yields (68% vs. 89%) .

- Temperature : Elevated temperatures (70°C) improve kinetics but risk racemization .

- Additives : Chloroform increases yield (97%) but introduces environmental hazards .

Q. Resolution Framework :

Replicate conditions with controlled variables.

Use Design of Experiments (DoE) to isolate critical factors (e.g., solvent, pressure).

Validate with kinetic studies (e.g., first-order dependencies on substrate concentration ).

Basic: What are the primary research applications of this compound?

Answer:

- Chiral Resolving Agent : Resolves cyclopropanecarboxylic acids (e.g., permethric acid) via diastereomeric salt formation .

- Pharmaceutical Intermediates : Synthesizes (S,S)-ethambutol (anti-tuberculosis) and roscovitine analogs .

Synthetic Tip : Use supercritical CO₂ for eco-friendly diastereomer separation .

Advanced: How do surfactants or additives influence reaction kinetics in systems involving butan-1-ol derivatives?

Answer:

- Surfactants (CPC, SDS, TX-100) : Alter micellar environments, modulating Cr(VI) reduction rates in butan-1-ol systems .

- Chlorinated Additives : Enhance hydrogenation yields (e.g., CHCl₃ in DRA methods) but pose toxicity risks .

Experimental Design : Conduct kinetic profiling (kobs vs. [substrate]) to quantify surfactant effects .

Advanced: What strategies ensure stereochemical integrity during synthesis and purification?

Answer:

- Temperature Control : Avoid >70°C to prevent racemization .

- Chiral Stationary Phases : Use HPLC with cellulose-based columns for enantiopurity checks .

- Inert Atmospheres : Minimize oxidation during benzylation steps .

Validation : Compare optical rotation data with literature values (e.g., [α]D for (S)-enantiomers ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.